molecular formula C23H26N4O2 B2592238 N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251677-42-5

N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2592238
CAS No.: 1251677-42-5
M. Wt: 390.487
InChI Key: SVSXQXZYAJGCQB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a high-purity chemical reagent designed for research applications. This compound belongs to the 1,8-naphthyridine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in various pharmacologically active molecules . The structure features a 1,8-naphthyridine core substituted with a 7-methyl group to influence lipophilicity, an N-(4-methoxyphenyl) group, and a critical 3-(3-methylpiperidine-1-carbonyl) moiety. Incorporating a piperidine ring is a common strategy in drug design to improve target binding and metabolic stability . While specific biological data for this compound is not available in the public domain, closely related 1,8-naphthyridine derivatives have demonstrated significant potential in scientific research. For instance, 2,8-disubstituted-1,5-naphthyridines have been extensively studied as potent dual-stage antimalarial agents, acting as inhibitors of Plasmodium phosphatidylinositol-4-kinase β (PI4K) and the host hemoglobin degradation pathway . Furthermore, fused ring systems derived from naphthyridine, such as imidazonaphthyridines, exhibit a wide spectrum of biological and pharmacological properties, making them invaluable in therapeutic development . This compound is intended for research use only, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. Researchers can use it to explore new chemical space in the development of kinase inhibitors or other therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-5-4-12-27(14-15)23(28)20-13-24-22-19(11-6-16(2)25-22)21(20)26-17-7-9-18(29-3)10-8-17/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSXQXZYAJGCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the methoxyphenyl group, and the attachment of the piperidine moiety. Common synthetic routes may involve:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Key Positions

Position 4: Amine-Linked Aromatic Groups
  • Target Compound: 4-Methoxyphenyl group.
  • Analogues :
    • 3f () : 4-Methoxyphenyl with trifluoromethyl at position 4. The trifluoromethyl group increases electronegativity, possibly altering target selectivity.
    • L968-0489 () : 3,4-Dimethoxyphenyl group. Additional methoxy substituents may enhance metabolic stability but reduce lipophilicity.
Position 3: Carbonyl Substituents
  • Target Compound : 3-Methylpiperidine-1-carbonyl. The piperidine ring introduces conformational flexibility and basicity, which could improve membrane permeability.
  • Analogues: 2c (): Morpholinomethyl group. Morpholine’s oxygen atom may enhance hydrogen bonding but reduce lipophilicity compared to piperidine. L968-0489 (): Thiomorpholine-4-carbonyl. Sulfur in thiomorpholine increases lipophilicity and may affect oxidation resistance.
Position 7: Methyl vs. Bulkier Groups
  • Target Compound : Methyl group. Minimal steric hindrance, favoring enzymatic interactions.
  • Analogues :
    • 3f () : Phenyl group. Increased steric bulk may hinder binding but improve thermal stability (melting point: 194–196°C).
    • 4a () : Cyclopentane-fused structure. Rigidification of the core may reduce conformational adaptability.

Physicochemical Properties

Compound Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
Target Compound N/A Expected C=O stretch (~1650 cm⁻¹), NH bend (~3300 cm⁻¹)
3f () 194–196 IR: 3350 cm⁻¹ (NH), 1605 cm⁻¹ (C=O)
2c () N/A ¹H NMR: δ 2.35 (s, 3H, CH₃), δ 3.65 (m, morpholine)
L968-0489 () N/A MS (ESI): m/z 437 [M+H]⁺
  • Structural Insights :
    • The target compound’s 3-methylpiperidine carbonyl is expected to show a distinct ¹H NMR signal for the methyl group (δ ~1.2–1.5) and piperidine protons (δ ~2.5–3.5).

Implications for Drug Design

The target compound’s structural features offer distinct advantages:

Enhanced Selectivity : The 4-methoxyphenyl group may reduce off-target interactions compared to bulkier aryl substituents (e.g., 3f’s trifluoromethyl).

Synthetic Feasibility: Analogous compounds (–4) demonstrate that microwave or sonochemical methods could optimize its synthesis.

Biological Activity

N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Naphthyridine core : A bicyclic structure containing nitrogen atoms.
  • Functional groups : Includes a methoxyphenyl group, a piperidine moiety, and an amine group.

These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have shown:

  • Induction of Apoptosis : Activation of programmed cell death in cancer cells.
  • Cell Cycle Arrest : Inhibition of cell proliferation through cell cycle regulation.

For example, studies on related naphthyridine compounds demonstrated IC50 values indicating potent cytotoxic effects against various cancer cell lines, such as H1299 (non-small cell lung cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 10.47 to 15.03 μg/mL .

Antimicrobial Activity

Naphthyridine derivatives have also been investigated for their antimicrobial properties. They have shown effectiveness against a range of pathogens, indicating potential applications in treating infectious diseases . The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The compound interacts with specific enzymes or receptors involved in cellular signaling pathways.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.
  • Reactive Oxygen Species Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Study on Anticancer Activity

In a study examining the effects of naphthyridine derivatives on leukemia cells, it was found that these compounds could induce apoptosis and differentiation in malignant cells. The study reported significant downregulation of key proteins involved in cell survival and proliferation .

CompoundCell LineIC50 (μg/mL)Mechanism
AaptamineH129910.47Apoptosis induction
AaptamineHeLa15.03Cell cycle arrest

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of naphthyridine derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance antibacterial activity .

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Core scaffold formation : Use POCl₃ in N,N-dimethylformamide (DMF) to activate carbonyl groups in naphthyridine intermediates, followed by nucleophilic substitution with 4-methoxyaniline .
  • Piperidine coupling : Introduce the 3-methylpiperidine-1-carbonyl moiety via amide bond formation, employing carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres (e.g., nitrogen) .
  • Optimization : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Key Considerations :

  • Control temperature (e.g., 80–100°C for POCl₃-mediated reactions) .
  • Verify intermediates via NMR (¹H/¹³C) and mass spectrometry.

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer: Use a combination of analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, piperidine methyl at δ 1.2–1.4 ppm) .
    • IR : Detect carbonyl stretches (~1650–1700 cm⁻¹ for amide groups) .
  • Mass Spectrometry : ESI-MS or HRMS for molecular ion validation.
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (≥95%) .

Q. What storage conditions are optimal for maintaining compound stability?

Methodological Answer :

  • Short-term : Store as a lyophilized powder in amber vials at –20°C under desiccant (e.g., silica gel) .
  • Long-term : Solutions in DMSO should be aliquoted and stored at –80°C (avoid freeze-thaw cycles).
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigate via:

  • Orthogonal Assays : Compare results across cell-free (e.g., enzyme inhibition) and cell-based systems (e.g., viability assays) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values in triplicate.
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Q. Example Workflow :

Validate enzyme inhibition (e.g., kinase assays).

Replicate in primary cells vs. immortalized lines.

Cross-check with computational docking (e.g., AutoDock Vina) for binding pose consistency .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this naphthyridine derivative?

Methodological Answer : Focus on modular modifications:

  • Core Modifications : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents .
  • Piperidine Substitution : Test bulkier alkyl groups (e.g., cyclopentyl) or chiral centers .
  • Bioisosteres : Replace the amide with sulfonamide or urea moieties .

Q. Data Analysis :

  • Use multivariate statistics (e.g., PCA) to correlate structural changes with activity.
  • Prioritize compounds with >10-fold selectivity over related targets .

Q. How should researchers design experiments to assess metabolic stability in vitro?

Methodological Answer :

  • Liver Microsome Assays : Incubate compound (1–10 µM) with human/rodent liver microsomes (37°C, NADPH-regenerating system). Monitor depletion via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to identify metabolic liabilities .
  • Data Interpretation :
    • High clearance (>50% depletion in 30 min) suggests poor metabolic stability.
    • Identify major metabolites via HRMS/MS fragmentation.

Q. What computational methods are suitable for predicting binding modes of this compound with protein targets?

Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or MOE to model interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
  • MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability.
  • Pharmacophore Mapping : Align with known inhibitors (e.g., kinase or GPCR ligands) to identify critical interaction motifs .

Q. Validation :

  • Cross-validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues).

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